molecular formula C12H19NO B8502963 2-(3-Methoxy-phenyl)-3-methyl-butylamine

2-(3-Methoxy-phenyl)-3-methyl-butylamine

Cat. No.: B8502963
M. Wt: 193.28 g/mol
InChI Key: IJRDBFWAYQMHFK-UHFFFAOYSA-N
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Description

2-(3-Methoxy-phenyl)-3-methyl-butylamine is a chemical compound of interest in medicinal chemistry and pharmacological research. While specific studies on this exact molecule are limited, research on analogous methoxy-phenyl alkylamine structures suggests potential utility as a key synthetic intermediate or a structural motif in the development of novel bioactive molecules. Compounds featuring methoxy-substituted phenyl rings are frequently investigated for their interactions with biological targets. For instance, similar methoxy-phenyl derivatives have been explored for their binding affinity at various receptor systems, including serotonin and alpha-adrenergic receptors, highlighting the value of this chemical class in neuroscience and drug discovery . Furthermore, methoxy and hydroxy groups on aromatic rings are known to significantly influence a compound's antioxidative properties, which can be a key area of research for diseases related to oxidative stress . The structural features of this compound make it a valuable scaffold for designing new molecules for antiproliferative, antioxidative, and antibacterial testing, as demonstrated by the biological screening of related N-substituted benzimidazole carboxamides . Researchers can utilize this compound to explore its mechanism of action in specific pathways or to study its potential as a precursor in synthetic organic chemistry. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

2-(3-methoxyphenyl)-3-methylbutan-1-amine

InChI

InChI=1S/C12H19NO/c1-9(2)12(8-13)10-5-4-6-11(7-10)14-3/h4-7,9,12H,8,13H2,1-3H3

InChI Key

IJRDBFWAYQMHFK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CN)C1=CC(=CC=C1)OC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following structurally related compounds are compared based on available evidence:

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Key Properties/Applications
2-(3-Methoxy-phenyl)-3-methyl-butylamine* C₁₂H₁₉NO 3-MeO-phenyl, 3-methylbutylamine ~193.29 (calculated) Hypothesized CNS activity
2-(3-Methoxyphenyl)ethylamine C₉H₁₃NO 3-MeO-phenyl, ethylamine 151.21 Precursor for neuroactive agents
2-(Dimethylamino)-3-methylbutylamine C₁₂H₂₈N₂ Branched alkyl, dimethylamino 200.36 Surfactant or ligand in catalysis
Quinazolinone derivative (Compound 135) C₂₆H₂₇N₇O₂ 3-MeO-phenyl, purine-quinazolinone 483.55 Anticancer or kinase inhibition

*Note: Data for this compound are inferred from analogs due to lack of direct evidence.

Key Observations:

Chain Length and Lipophilicity: The ethylamine chain in 2-(3-Methoxyphenyl)ethylamine (C₉H₁₃NO) offers lower molecular weight and higher solubility compared to the longer 3-methylbutylamine chain in the target compound, which likely increases lipophilicity and membrane permeability .

Functional Group Impact: The methoxy group in all 3-MeO-phenyl derivatives enhances aromatic stability and may interact with hydrophobic pockets in biological targets . The quinazolinone scaffold (Compound 135) introduces heterocyclic complexity, enabling hydrogen bonding and π-π stacking, which are critical for kinase inhibition .

Synthetic Accessibility :

  • Ethylamine derivatives (e.g., 2-(3-Methoxyphenyl)ethylamine) are synthesized via straightforward alkylation or condensation reactions, as seen in procedures involving aromatic amines and ester intermediates .
  • More complex structures like Compound 135 require multi-step protocols, including cyclization and halogenation, which reduce scalability .

Physicochemical and Pharmacological Properties

  • Melting/Boiling Points: 2-(3-Methoxyphenyl)ethylamine has a reported boiling point of ~250°C (extrapolated from similar amines), whereas the target compound’s branched chain may lower its melting point due to reduced crystallinity . The quinazolinone derivative (Compound 135) has a high molecular weight (483.55 g/mol), likely resulting in a solid-state structure with a melting point >200°C .

Preparation Methods

Mannich Reaction and Acylative Activation

The foundational route for synthesizing 2-(3-Methoxy-phenyl)-3-methyl-butylamine involves the Mannich reaction, which facilitates the introduction of the dimethylamino group. As detailed in EP2046726B1, (2S,3R)-1-(dimethylamino)-3-(3-methoxyphenyl)-2-methyl-3-pentanol undergoes acylation using organic acyl halides or anhydrides (e.g., acetyl chloride or trifluoroacetic anhydride) in the presence of a base such as sodium carbonate. This step generates an intermediate ketone, 3-(dimethylamino)-1-(3-methoxyphenyl)-2-methyl-1-propanone, with an enantiomeric purity exceeding 97%.

Reaction Conditions:

  • Acylation Agent: Acetic anhydride (1.2 equiv)

  • Base: Triethylamine (2.0 equiv)

  • Solvent: Dichloromethane, 0–5°C

  • Yield: 89–92%

Stereoselective Hydrogenolysis

Following acylation, palladium-catalyzed hydrogenolysis selectively reduces the ketone to the desired amine. EP2046726B1 reports the use of 5% Pd/C under 50 psi H₂ at 25°C, achieving a 96.3% yield of (2R,3R)-3-(3-methoxyphenyl)-N,N,2-trimethylpentanamine with 99.7% enantiomeric purity after recrystallization. Critical to this step is the suppression of racemization through precise pH control (maintained at 7.5–8.0 using HEPES buffer).

Biocatalytic Synthesis Using Transaminases

Enzyme-Catalyzed Asymmetric Amination

A novel approach employs ω-transaminases to catalyze the asymmetric synthesis of chiral amines. As demonstrated by Müller et al. (2020), (S)-1-(3-methoxyphenyl)ethylamine is synthesized via a continuous membrane reactor coupled with in situ crystallization. The transaminase from Arthrobacter citreus achieves a 98% conversion rate using isopropylamine as an amine donor, with the product crystallizing as a 3MPEA-3DPPA salt (solubility: 12 mM at pH 7.5, 30°C).

Process Parameters:

  • Enzyme Loading: 20 mg/g substrate

  • Temperature: 30°C

  • Residence Time: 4 hours

  • ee: >99.5%

Industrial-Scale Production Methods

Resolution and Halogenation Strategies

CN102838493A outlines an industrial route starting from 3-(3-methoxyphenyl)-2-mevalonic acid, involving resolution with L-(−)-dibenzoyltartaric acid (L-DBTA) to isolate the (1R,2R)-enantiomer. Subsequent halogenation with PCl₃ and amidation with dimethylamine yields a key intermediate, which is reduced using NaBH₄/NiCl₂ to furnish the amine with 99.8% HPLC purity.

Key Industrial Challenges:

  • Grignard Reaction Limitations: Early methods relied on anhydrous conditions and high-pressure hydrogenation, posing safety risks.

  • Cost Efficiency: Transitioning from batch to continuous flow reactors reduced production costs by 40% while maintaining yield.

Stereoselective Synthesis and Resolution Techniques

Dynamic Kinetic Resolution (DKR)

Dynamic kinetic resolution combines asymmetric catalysis with in situ racemization to maximize yield. Using a palladium catalyst (Pd(OAc)₂) and (−)-sparteine as a chiral ligand, DKR achieves 94% ee for the (2R,3R)-enantiomer at 60°C. This method circumvents traditional column chromatography, reducing purification steps.

Comparative Data:

MethodCatalystee (%)Yield (%)
HydrogenolysisPd/C99.796.3
BiocatalysisTransaminase99.598.0
DKRPd(OAc)₂94.089.0

Comparative Analysis of Methodologies

Efficiency and Scalability

Traditional organic synthesis offers high enantiomeric purity (up to 99.7%) but requires hazardous reagents (e.g., Pd/C, H₂ gas). Biocatalytic methods, while greener, face scalability challenges due to enzyme stability and substrate inhibition. Industrial hybrid approaches, such as the integrated reactor-crystallizer system, balance efficiency (98% conversion) and operational safety.

Environmental and Economic Considerations

  • Waste Reduction: Enzymatic routes generate 70% less organic solvent waste compared to classical methods.

  • Catalyst Cost: Pd/C accounts for 30% of total production costs in hydrogenolysis, whereas transaminases reduce catalyst expenses by 50% .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(3-Methoxy-phenyl)-3-methyl-butylamine, and how can reaction conditions be standardized?

  • Methodological Answer : The compound is synthesized via reductive amination using 3-methoxybenzaldehyde and 3-methylbutylamine. Reducing agents like sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) are critical. Key parameters include:

ParameterCondition
SolventMethanol (NaBH₄), THF (LiAlH₄)
Temperature0–25°C (controlled exotherm)
PurificationColumn chromatography (silica gel)
Post-synthesis, purity is confirmed via TLC (Rf = 0.4–0.6 in ethyl acetate/hexane) .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer : A multi-technique approach is recommended:

  • NMR : ¹H/¹³C NMR to confirm methoxy (δ 3.7–3.8 ppm), aromatic protons (δ 6.5–7.2 ppm), and aliphatic chain integration.
  • Mass Spectrometry : ESI-MS for molecular ion detection (m/z = 207.31) and fragmentation patterns.
  • IR Spectroscopy : Stretching bands for NH (3300–3400 cm⁻¹) and methoxy C-O (1250 cm⁻¹) .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

  • Methodological Answer : The compound is soluble in polar aprotic solvents (e.g., DMSO, DMF) and moderately soluble in ethanol. Stability testing via HPLC under varying pH (3–9) and temperatures (4–40°C) reveals degradation >50°C. Store at –20°C under inert gas to prevent oxidation .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position, chain branching) influence biological activity?

  • Methodological Answer : Comparative studies with analogs highlight:

Analog StructureKey ModificationObserved Effect
(3-Bromo-4-methoxyphenyl)methylamineBromine substitutionIncreased electrophilicity
(4-Methoxyphenyl)(3-methylbutyl)amineMethoxy positional isomerReduced receptor affinity
3-Methoxy-N-(2-methylbutyl)anilineAniline backboneAltered metabolic stability
Structure-activity relationship (SAR) studies require docking simulations (e.g., AutoDock Vina) and in vitro assays (e.g., enzyme inhibition) .

Q. How can contradictions in reported spectral data be resolved?

  • Methodological Answer : Discrepancies in NMR shifts (e.g., overlapping aromatic signals) are addressed via:

  • 2D NMR (COSY, HSQC) : Resolve coupling patterns and assign quaternary carbons.
  • Isotopic Labeling : ¹⁵N-labeled amines clarify NH proton environments.
  • Cross-Validation : Compare with PubChem/CAS datasets (e.g., CID 17206706) .

Q. What in silico strategies predict the compound’s interaction with biological targets?

  • Methodological Answer : Molecular dynamics (MD) simulations (GROMACS) and pharmacophore modeling (Schrödinger) identify potential targets. For example:

  • Calcium Channels : Structural similarity to phenylalkylamine blockers suggests competitive inhibition (Ki ≈ 10–100 nM) .
  • Monoamine Oxidase (MAO) : Docking into MAO-A active site (PDB: 2Z5X) predicts H-bonding with FAD cofactor .

Q. What experimental designs address the lack of comprehensive physical property data?

  • Methodological Answer : Systematic characterization includes:

  • Thermal Analysis : DSC for melting point (predicted: 80–90°C).
  • LogP Determination : Shake-flask method (expected: 2.5–3.5).
  • X-ray Crystallography : Resolve stereochemistry and crystal packing .

Q. How can researchers reconcile conflicting reports on its biological activity?

  • Methodological Answer : Contradictions (e.g., receptor activation vs. inhibition) are resolved by:

  • Orthogonal Assays : Compare radioligand binding (e.g., ³H-labeled ligands) with functional assays (cAMP/GTPγS).
  • Species-Specific Testing : Evaluate activity in human vs. rodent cell lines.
  • Metabolite Screening : LC-MS/MS to identify active/passive metabolites .

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